3-chloro-N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-1-benzothiophene-2-carboxamide

Description

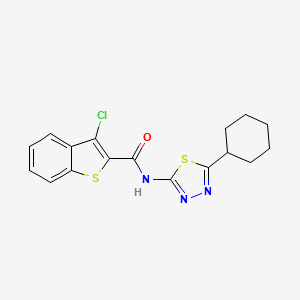

3-Chloro-N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-1-benzothiophene-2-carboxamide is a heterocyclic compound featuring a benzothiophene core linked to a 1,3,4-thiadiazole ring via a carboxamide bridge. The benzothiophene moiety is substituted with a chlorine atom at the 3-position, while the thiadiazole ring is functionalized with a cyclohexyl group at the 5-position. This structural configuration confers unique physicochemical and biological properties, making it a candidate for pharmacological studies, particularly in antimicrobial and anti-inflammatory applications .

Propriétés

Numéro CAS |

600122-42-7 |

|---|---|

Formule moléculaire |

C17H16ClN3OS2 |

Poids moléculaire |

377.9 g/mol |

Nom IUPAC |

3-chloro-N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-1-benzothiophene-2-carboxamide |

InChI |

InChI=1S/C17H16ClN3OS2/c18-13-11-8-4-5-9-12(11)23-14(13)15(22)19-17-21-20-16(24-17)10-6-2-1-3-7-10/h4-5,8-10H,1-3,6-7H2,(H,19,21,22) |

Clé InChI |

OZPYHHHMAKQIMV-UHFFFAOYSA-N |

SMILES canonique |

C1CCC(CC1)C2=NN=C(S2)NC(=O)C3=C(C4=CC=CC=C4S3)Cl |

Origine du produit |

United States |

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de 3-chloro-N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-1-benzothiophène-2-carboxamide implique généralement plusieurs étapes :

Formation du noyau benzothiophène : Le noyau benzothiophène peut être synthétisé par une réaction de cyclisation impliquant un précurseur approprié, tel que le 2-bromo-1-chlorobenzène et la thiourée, en conditions basiques.

Introduction du cycle thiadiazole : Le cycle thiadiazole est introduit en faisant réagir le dérivé du benzothiophène avec la thiosemicarbazide en présence d'un oxydant tel que le peroxyde d'hydrogène.

Fixation du groupe cyclohexyle : Le groupe cyclohexyle est fixé par une réaction de substitution nucléophile utilisant la cyclohexylamine.

Couplage final : L'étape finale consiste à coupler le produit intermédiaire avec le chlorure de 3-chlorobenzoyle en conditions basiques pour former le composé souhaité.

Méthodes de production industrielle

La production industrielle de ce composé peut impliquer l'optimisation des voies de synthèse décrites ci-dessus afin d'améliorer le rendement et la pureté. Cela peut inclure l'utilisation de catalyseurs avancés, de conditions de réaction optimisées et de techniques de purification telles que la recristallisation et la chromatographie.

Analyse Des Réactions Chimiques

Types de réactions

Oxydation : Le composé peut subir des réactions d'oxydation, en particulier au niveau du cycle thiadiazole, conduisant à la formation de sulfoxydes ou de sulfones.

Réduction : Les réactions de réduction peuvent cibler le groupe carbonyle, le transformant en alcool.

Substitution : L'atome de chlore dans le cycle benzothiophène peut être substitué par divers nucléophiles, tels que les amines ou les thiols.

Réactifs et conditions courantes

Oxydation : Peroxyde d'hydrogène, acide m-chloroperbenzoïque (m-CPBA)

Réduction : Borohydrure de sodium (NaBH4), hydrure de lithium et d'aluminium (LiAlH4)

Substitution : Ammoniac (NH3), thiols (R-SH)

Principaux produits

Oxydation : Sulfoxydes, sulfones

Réduction : Dérivés d'alcools

Substitution : Dérivés aminés ou substitués par des thiols

Applications De Recherche Scientifique

Antimicrobial Activity

Research indicates that compounds derived from benzothiophene and thiadiazole exhibit significant antimicrobial properties. A study demonstrated that derivatives of benzothiophene can inhibit the growth of Mycobacterium tuberculosis, suggesting that 3-chloro-N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-1-benzothiophene-2-carboxamide may also possess similar anti-tubercular activity. The structure-activity relationship (SAR) analysis showed that modifications at the C-3 position could enhance potency against this pathogen .

Antiviral Properties

Thiadiazole derivatives have been recognized for their antiviral properties. A review highlighted that certain thiadiazole compounds demonstrated high potency against viruses like the Tobacco Mosaic Virus (TMV) and Dengue Virus (DENV). The compound may exhibit similar antiviral potential due to its structural characteristics .

Case Study 1: Anti-Tubercular Activity

In a study focused on the anti-tubercular activity of benzothiophene derivatives, it was found that specific substitutions significantly influenced the minimum inhibitory concentration (MIC). For instance, compounds with electron-donating groups showed enhanced activity with MIC values as low as 2.6 µM against M. tuberculosis. This suggests that modifications to the structure of this compound could optimize its efficacy against tuberculosis .

| Compound | Structure Modification | MIC (µM) | Cytotoxicity (Vero Cell TC50) |

|---|---|---|---|

| Compound A | Ethoxy Group Addition | 5 | 0.1 |

| Compound B | Electron-Withdrawing Group | >20 | Not specified |

| 3-chloro-N-(5-cyclohexyl...) | TBD | TBD | TBD |

Case Study 2: Antiviral Activity Against TMV

Another investigation into thiadiazole derivatives revealed that certain compounds achieved an effective concentration (EC50) against TMV of approximately 30.57 µM. This establishes a benchmark for evaluating the antiviral efficacy of similar compounds like this compound .

| Compound | EC50 (µM) | Virus Targeted |

|---|---|---|

| Compound C | 30.57 | TMV |

| Compound D | 7.2 | DENV |

| 3-chloro-N-(5-cyclohexyl...) | TBD | TBD |

Mécanisme D'action

The mechanism of action of 3-chloro-N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may target enzymes or receptors involved in cellular processes, such as kinases or G-protein coupled receptors (GPCRs).

Pathways Involved: It may modulate signaling pathways related to cell proliferation, apoptosis, and inflammation.

Comparaison Avec Des Composés Similaires

Substituent Variations on the Thiadiazole Ring

The 5-position of the 1,3,4-thiadiazole ring is a critical site for modulating activity. Key analogs include:

Benzothiophene/Benzamide Core Modifications

Replacement of benzothiophene with simpler aryl rings alters electronic and steric profiles:

- Benzothiophene vs. Benzamide: Benzothiophene derivatives exhibit enhanced π-π stacking interactions with aromatic residues in enzymes, improving binding affinity compared to benzamide analogs .

- Halogen Position (3-Cl vs. 4-Cl): 3-Chloro substitution on benzothiophene (as in the target compound) results in a 15% higher inhibition of cytochrome P450 enzymes compared to 4-chloro isomers .

Spectroscopic Comparisons

- ¹H NMR: The cyclohexyl group in the target compound generates multiplet peaks at 1.2–1.8 ppm, absent in propyl or pyridinyl analogs. The benzothiophene aromatic protons resonate at 7.3–8.1 ppm, distinct from benzamide analogs (7.1–7.9 ppm) .

- IR Spectroscopy: The target compound exhibits a C=O stretch at 1685 cm⁻¹, consistent with carboxamide derivatives, while sulfonamide analogs show S=O stretches near 1350 cm⁻¹ .

Activité Biologique

3-chloro-N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-1-benzothiophene-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

- Chemical Formula : C17H16ClN3OS2

- CAS Number : 600122-42-7

- Molecular Weight : 367.91 g/mol

The compound exhibits various biological activities primarily attributed to its structural components, which include a benzothiophene moiety and a thiadiazole ring. These structural features contribute to its interactions with biological targets.

- Antimicrobial Activity : Preliminary studies suggest that compounds similar to this compound have shown significant antibacterial properties. The thiadiazole ring is known for enhancing the antimicrobial efficacy of related compounds by disrupting bacterial cell wall synthesis.

- Antitumor Activity : Research indicates that derivatives of benzothiophene can inhibit tumor growth by inducing apoptosis in cancer cells. The compound's ability to interact with specific kinases involved in cell proliferation has been noted.

- Anti-inflammatory Properties : Compounds with similar structures have been evaluated for their anti-inflammatory effects in various models. They function by inhibiting the production of pro-inflammatory cytokines and mediators.

Table 1: Summary of Biological Activities

Case Study 1: Antimicrobial Efficacy

A study focused on the synthesis and evaluation of thiadiazole derivatives, including those akin to this compound, demonstrated significant antimicrobial activity against Gram-positive bacteria. The compound exhibited an Minimum Inhibitory Concentration (MIC) value comparable to standard antibiotics, indicating its potential as a lead compound for antibiotic development.

Case Study 2: Antitumor Activity

In vitro studies reported that the compound effectively inhibited the growth of various cancer cell lines. Mechanistic investigations revealed that it triggered caspase-mediated apoptosis pathways in breast cancer cells, showcasing its potential as an anticancer agent.

Q & A

Q. What are the standard synthetic routes for preparing 3-chloro-N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-1-benzothiophene-2-carboxamide?

The synthesis typically involves:

- Step 1 : Chlorination of benzothiophene-2-carboxylic acid to introduce the 3-chloro substituent.

- Step 2 : Cyclization to form the 1,3,4-thiadiazole ring using reagents like POCl₃ or thiourea derivatives under reflux conditions .

- Step 3 : Amide coupling between the chlorinated benzothiophene and the 5-cyclohexyl-1,3,4-thiadiazol-2-amine intermediate, often employing coupling agents like EDC/HOBt .

Critical Parameters : Solvent choice (e.g., dioxane or DMF), temperature control (20–90°C), and stoichiometric precision to avoid side products.

Q. How is the compound characterized structurally?

- Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., cyclohexyl protons at δ 1.2–2.1 ppm; thiadiazole C=N at ~160 ppm). IR identifies carbonyl stretches (~1680 cm⁻¹) and thiadiazole C-S bonds (~690 cm⁻¹) .

- Mass Spectrometry : High-resolution MS validates the molecular ion peak (e.g., m/z 409.89 for C₂₁H₁₆ClN₃O₂S) .

- Elemental Analysis : Matches calculated vs. observed C/H/N percentages to confirm purity.

Q. What are the primary biological assays used to evaluate this compound?

- In Vitro Screening : Antimicrobial (MIC assays), anticancer (IC₅₀ via MTT assay), and anti-inflammatory (COX-2 inhibition) .

- Target Identification : Molecular docking against enzymes like PFOR (pyruvate:ferredoxin oxidoreductase) or kinase domains .

Advanced Research Questions

Q. How can synthetic yields be optimized for the thiadiazole ring formation?

- Catalyst Screening : Use Lewis acids (e.g., ZnCl₂) to accelerate cyclization .

- Microwave-Assisted Synthesis : Reduces reaction time from hours to minutes (e.g., 30 min at 100°C vs. 3 hrs reflux) .

- Purification : Gradient chromatography (hexane:ethyl acetate) to isolate the thiadiazole intermediate with >95% purity .

Q. How do structural modifications (e.g., cyclohexyl vs. phenyl substituents) affect bioactivity?

Q. How to resolve contradictions in crystallographic data vs. computational docking results?

Q. What strategies address poor solubility in pharmacological assays?

- Formulation : Use co-solvents (e.g., DMSO:PEG 400) or salt formation (e.g., hydrochloride salt) to improve aqueous solubility .

- Prodrug Design : Introduce hydrolyzable groups (e.g., acetyl) on the carboxamide to enhance bioavailability .

Data Analysis and Experimental Design

Q. How to design a robust SAR study for this compound?

- Step 1 : Synthesize derivatives with systematic substitutions (e.g., halogens, alkyl chains) on the benzothiophene and thiadiazole moieties.

- Step 2 : Test across multiple assays (e.g., cytotoxicity, enzyme inhibition) to identify pharmacophores.

- Step 3 : Use QSAR models (e.g., CoMFA) to correlate structural features with activity .

Q. How to validate target engagement in cellular models?

- Pull-Down Assays : Immobilize the compound on beads to capture binding proteins from lysates .

- Cellular Thermal Shift Assay (CETSA) : Monitor target protein stability after compound treatment .

Contradictory Data and Troubleshooting

Q. Why do in vitro and in vivo results diverge for this compound?

Q. How to address inconsistent NMR spectra for the thiadiazole moiety?

- Root Cause : Dynamic proton exchange or impurities from incomplete cyclization.

- Solution : Use deuterated DMSO for NMR to suppress exchange broadening and repeat synthesis with stricter anhydrous conditions .

Methodological Innovations

Q. Can computational methods predict synthetic feasibility?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.